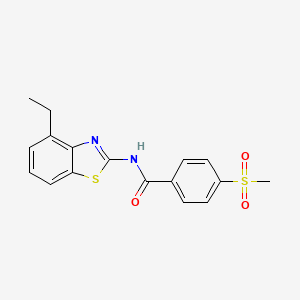
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O2S2. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzothiazole Ring : The starting material, 2-aminothiophenol, is reacted with appropriate alkylating agents to form the benzothiazole derivative.
- Sulfonamide Formation : The benzothiazole derivative is then reacted with methanesulfonyl chloride to introduce the sulfonamide functional group.
- Final Coupling : The final product is obtained by coupling with 4-ethyl aniline under suitable conditions.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, comparable to standard antibiotics .
Anticancer Properties
Studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that this compound induces apoptosis and inhibits cell growth. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition : Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes and disease states .
Case Studies
Several case studies highlight the biological activity of related benzothiazole compounds:
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-5-4-6-14-15(11)18-17(23-14)19-16(20)12-7-9-13(10-8-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWAEGVOOFCLOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














